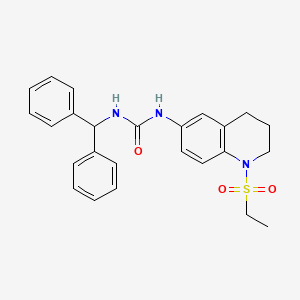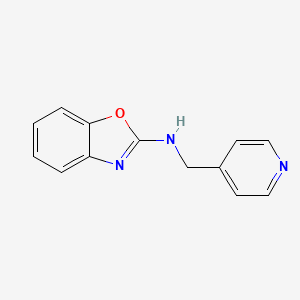
N-(4-pyridinylmethyl)-2-benzoxazolamine
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-2-benzoxazolamine, also known as PBOX, is a synthetic compound that has been widely used in scientific research. PBOX is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. It has been found to have various biological activities and has been used as a research tool to study different biological processes.
Applications De Recherche Scientifique
Privileged Scaffold in Medicinal Chemistry
N-(4-pyridinylmethyl)-2-benzoxazolamine, as part of the benzoxazolamine family, is recognized for its role as a "privileged scaffold" in medicinal chemistry. Compounds within this family, including benzoxazolinone and its bioisosteric surrogates, have demonstrated a wide range of therapeutic applications. These applications span from analgesic and anti-inflammatory properties to their use in antipsychotic and neuroprotective treatments. Their ability to mimic phenol or catechol in a metabolically stable template, alongside similar pKa's, electronic charge distribution, and chemical reactivity to pyrocatechol, underscores their utility in pharmacological probe design (Poupaert et al., 2005).
Plant Growth Research
In the field of agriculture and horticulture, benzoxazolamine derivatives have been increasingly used for research into plant growth. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, allowing for insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. This links directly to cellular processes like cell division, elongation, and senescence (Grossmann, 1990).
Fluorescence Imaging and Bio-Imaging Application
Benzoxazole-pyridinium salts, including this compound derivatives, have been synthesized for their two-photon excited fluorescence performance. These compounds exhibit significant potential in fluorescence quantum and two-photon fluorescence, important for advanced imaging techniques in biological research. The alteration in anions can regulate their two-photon fluorescence performance, making them suitable for cell imaging applications with good photostability and low cytotoxicity (Shu et al., 2021).
Synthesis of Novel Compounds
The benzoxazolamine family, including this compound, plays a significant role in the synthesis of novel compounds. These include benzoxazolinone analogues of catecholamines with β- and α-blocking properties, contributing to the development of antihypertensive medications (Bonte et al., 1990).
Luminescent Cellular Imaging Agents
This compound derivatives have been utilized in the development of luminescent osmium(II) complexes. These complexes, due to their photophysical properties, serve as efficient luminescent cellular imaging agents. They enable excitation and emission in the biologically transparent region of the optical spectrum, making them suitable for use in cancer cell line imaging with low toxicity (Omar et al., 2018).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPCCNQKMTRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
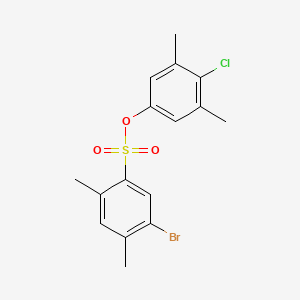
![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)
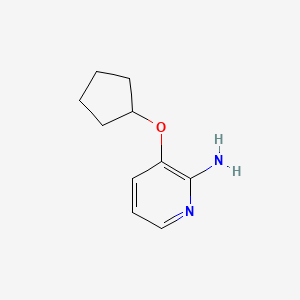
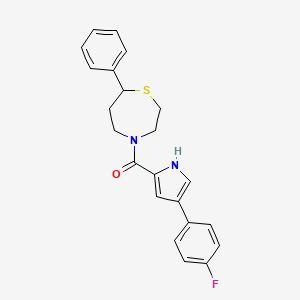
![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)
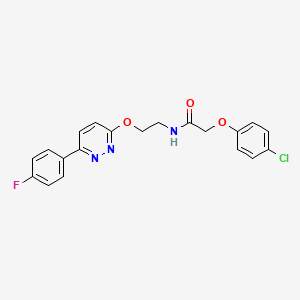
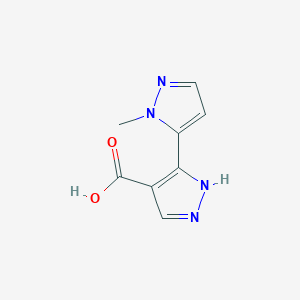
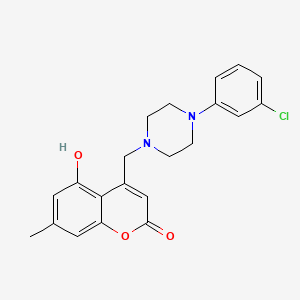

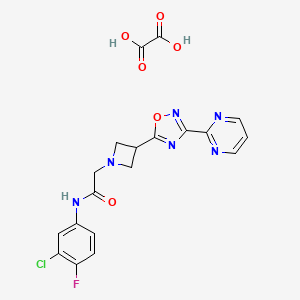
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)
